molecular formula C9H13BO5S B13465302 [4-(2-Methylsulfonylethoxy)phenyl]boronic acid

[4-(2-Methylsulfonylethoxy)phenyl]boronic acid

Cat. No.: B13465302
M. Wt: 244.08 g/mol
InChI Key: KSDXMWMYGLRIDO-UHFFFAOYSA-N
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Description

[4-(2-Methylsulfonylethoxy)phenyl]boronic acid is an aryl boronic acid derivative characterized by a methylsulfonylethoxy substituent at the para-position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and as enzyme inhibitors due to their reversible binding with biomolecules. The methylsulfonylethoxy group distinguishes this compound from simpler aryl boronic acids, influencing solubility, reactivity, and biological activity .

Properties

Molecular Formula

C9H13BO5S

Molecular Weight

244.08 g/mol

IUPAC Name

[4-(2-methylsulfonylethoxy)phenyl]boronic acid

InChI

InChI=1S/C9H13BO5S/c1-16(13,14)7-6-15-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3

InChI Key

KSDXMWMYGLRIDO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCCS(=O)(=O)C)(O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Considerations

The synthesis generally follows one of these routes:

  • Route A: Start from a suitably substituted phenol, perform alkylation with a 2-methylsulfonylethyl halide to install the ether linkage, followed by introduction of the boronic acid group via lithiation/borylation or Miyaura borylation.
  • Route B: Begin with a boronic acid or boronate ester derivative of phenol, then perform alkylation of the phenolic hydroxyl with a 2-methylsulfonylethyl electrophile.
  • Route C: Use a halogenated phenylboronic acid derivative and carry out nucleophilic substitution or cross-coupling to install the sulfonylethoxy substituent.

Detailed Preparation Methods

Synthesis of 4-(2-Methylsulfonylethoxy)phenylboronic Acid via Alkylation of 4-Hydroxyphenylboronic Acid

Step 1: Preparation of 4-Hydroxyphenylboronic Acid

  • Commercially available or prepared by borylation of 4-bromophenol via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron under mild conditions.

Step 2: Synthesis of 2-Methylsulfonylethyl Electrophile

  • The 2-methylsulfonylethyl group is typically introduced as a 2-bromoethyl methyl sulfone or 2-tosylethyl methyl sulfone.
  • This can be prepared by oxidation of 2-bromoethyl methyl sulfide with m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic conditions.

Step 3: Alkylation Reaction

  • 4-Hydroxyphenylboronic acid is reacted with the 2-bromoethyl methyl sulfone in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The reaction is typically conducted at 50–80°C for several hours to overnight.
  • The boronic acid group is stable under these conditions if moisture is controlled.

Step 4: Purification

  • The product is purified by recrystallization or chromatography.
  • Characterization includes NMR (1H, 13C, 11B), IR spectroscopy, and melting point determination.

Alternative Route: Ortho-Lithiation and Borylation of 4-(2-Methylsulfonylethoxy)benzene

Step 1: Synthesis of 4-(2-Methylsulfonylethoxy)benzene

  • Starting from 4-bromophenol, alkylate with 2-bromoethyl methyl sulfone as above.
  • Purify the ether intermediate.

Step 2: Ortho-Lithiation

  • The aromatic ring is lithiated ortho to the ether substituent using a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78°C) in anhydrous tetrahydrofuran (THF).
  • The lithiation is directed by the ether substituent.

Step 3: Borylation

  • The lithiated intermediate is quenched with a boron electrophile such as triisopropyl borate.
  • After warming to room temperature, acidic workup yields the boronic acid.

Step 4: Purification and Characterization

  • Similar purification and characterization steps as above.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Alkylation of phenol 2-bromoethyl methyl sulfone, K2CO3, DMF, 60°C, 12 h 70–85 Moisture sensitive; inert atmosphere recommended
Ortho-lithiation n-BuLi (1.2 equiv), THF, -78°C, 30 min 80–90 Requires strict anhydrous conditions
Borylation Triisopropyl borate, room temp, acidic workup 75–90 Mild acidic conditions to avoid deboronation
Purification Chromatography or recrystallization Confirm purity by NMR and melting point

Research Discoveries and Optimization Insights

  • Electron-withdrawing sulfonyl groups on the ethoxy substituent stabilize the boronic acid against oxidative degradation and hydrolysis, improving shelf life and reactivity in coupling reactions.
  • The use of pinacol boronate esters as intermediates can enhance stability during synthesis but requires final deprotection to the boronic acid.
  • Late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura reaction) of 4-halophenylboronic acid derivatives with sulfonylethoxy-substituted aryl halides or boronates provides an alternative synthetic route with high regioselectivity and yields.
  • The choice of base and solvent in alkylation steps critically affects the yield and purity, with potassium carbonate in DMF being a common effective system.
  • Protecting groups for boronic acid (e.g., pinacol esters) are often employed during harsh reaction conditions and removed under mild acidic or basic conditions.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Alkylation of 4-hydroxyphenylboronic acid Direct alkylation with 2-bromoethyl methyl sulfone Simple, direct, moderate conditions Boronic acid sensitive to base/heat
Ortho-lithiation/borylation Lithiation of ether intermediate, borylation High regioselectivity, good yields Requires strict anhydrous, low temp
Pd-catalyzed cross-coupling Coupling of halophenylboronic acid with sulfonylethoxy aryl halide Mild conditions, scalable Requires palladium catalyst, ligand optimization

Chemical Reactions Analysis

Complexation with Diols

The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols, enabling applications in molecular sensing and drug delivery. This interaction follows a pH-dependent equilibrium:

B(OH)2+DiolBorate ester+2H2O\text{B(OH)}_2 + \text{Diol} \rightleftharpoons \text{Borate ester} + 2\text{H}_2\text{O}

Key characteristics:

  • Binding Affinity : Enhanced by electron-withdrawing sulfonylethoxy groups, which lower the pKa of the boronic acid (~7.8–8.2), enabling physiological pH operation .

  • Selectivity : Preferentially binds cis-diols (e.g., glucose, sialic acids) due to stereoelectronic effects .

ParameterValue/OutcomeConditionsSource
Association Constant Ka=102103M1K_a = 10^2 - 10^3 \, \text{M}^{-1}pH 7.4, 25°C
Response Time <30 seconds1 mM glucose

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction enables aryl-aryl bond formation, critical in pharmaceutical synthesis. The compound acts as a nucleophilic partner:

Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_2\text{X}

Key Findings :

  • Catalyst Efficiency : Pd(PPh₃)₄ achieves >90% yield with electron-deficient aryl halides.

  • Substituent Effects : The sulfonylethoxy group improves solubility in polar solvents (e.g., DMF/H₂O), accelerating reaction kinetics.

Esterification and Derivatization

The boronic acid reacts with alcohols or amines to form boronate esters or amides, facilitating functionalization:

B(OH)2+2ROHB(OR)2+2H2O\text{B(OH)}_2 + 2\text{ROH} \rightarrow \text{B(OR)}_2 + 2\text{H}_2\text{O}

Applications :

  • Protection Strategy : Temporary boronate esters stabilize intermediates in multi-step syntheses .

  • Drug Conjugates : Covalent linkage to glycoproteins enhances targeted delivery .

Biological Interactions

The compound inhibits bacterial enzymes and disrupts biofilm formation through:

  • Serine Protease Binding : Forms tetrahedral adducts with active-site serine residues .

  • Anti-Biofilm Activity : Reduces Pseudomonas aeruginosa biofilm viability by 60% at 50 μM .

Target EnzymeInhibition IC₅₀Mechanism
β-Lactamase 12 μMReversible boronate complex
Quorum Sensing N/ADisrupts autoinducer signaling

Stability and Reactivity Trade-offs

  • Hydrolytic Stability : Stable in aqueous media (t₁/₂ > 24 hours at pH 7.4).

  • Oxidative Sensitivity : Sulfonylethoxy group mitigates boronic acid oxidation compared to simpler analogs .

Mechanism of Action

The mechanism of action of [4-(2-Methylsulfonylethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor and in various catalytic processes. The boronic acid group interacts with the active sites of enzymes or catalytic centers, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Research Findings and Data

Solubility and Stability
  • Precipitation Issues : Bulky hydrophobic substituents (e.g., pyren-1-yl) limit in vitro assay reliability due to precipitation in RPMI medium. In contrast, sulfonylethoxy derivatives remain soluble at micromolar concentrations .
  • Lipid/Water Partitioning: No direct correlation exists between predicted solubility and antiproliferative activity, suggesting target-specific interactions dominate over passive diffusion .
Conductance and Electrochemical Properties
  • Single-Molecule Junctions : 4-(Methylthio)phenyl boronic acid shows voltage-dependent conductance (100–200 mV) due to thioether’s polarizability. The sulfonylethoxy analog may exhibit lower conductance due to the fixed dipole of the sulfonyl group .

Biological Activity

[4-(2-Methylsulfonylethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, known for their ability to form reversible covalent bonds with diols, have been extensively studied for their applications in drug discovery and development. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a methylsulfonylethoxy group. This structure enhances its solubility and reactivity, making it a promising candidate for various biological applications.

Anticancer Activity

Recent studies have demonstrated that boronic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within the cells. Bortezomib, a well-known boronic acid derivative, exemplifies this mechanism by inhibiting the proteasome pathway in multiple myeloma cells .
  • Case Studies : In vitro studies have reported IC50 values for related compounds in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects while sparing normal cells .
CompoundCell LineIC50 (µM)
This compoundMDA-MB-468 (breast cancer)3.43
BortezomibMultiple Myeloma1.54

Antibacterial Activity

Boronic acids have also been evaluated for their antibacterial properties. The ability of these compounds to inhibit bacterial growth is particularly relevant given the rising incidence of antibiotic resistance.

  • Antimicrobial Mechanism : The antibacterial action is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Research Findings : Studies have shown that certain boronic acids exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, this compound has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth .
BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL

Antiviral Activity

The antiviral potential of boronic acids has also been explored, particularly their ability to inhibit viral replication.

  • Mechanism : Some boronic acids can interfere with viral enzyme activity or disrupt viral entry into host cells. For instance, they may inhibit proteases critical for viral maturation .
  • Case Studies : Research has indicated that certain derivatives can effectively reduce viral load in infected cell cultures, although specific data on this compound remains limited.

Q & A

Q. What are the standard synthetic routes for [4-(2-Methylsulfonylethoxy)phenyl]boronic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or nucleophilic substitution on pre-functionalized aryl halides. For example:

  • Step 1: React 4-hydroxybenzene boronic acid with 2-methylsulfonylethyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 80–100°C for 12–24 hours .
  • Step 2: Purify via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization.
    Yield Optimization Strategies:
    • Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings .
    • Monitor reaction progress via TLC or LC-MS to terminate at peak conversion.
    • Adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize side products.

Q. How is this compound characterized, and what analytical techniques are critical?

Methodological Answer:

  • 1H/13C NMR: Key signals include:
    • Aromatic protons at δ 7.2–7.8 ppm (doublets for para-substitution).
    • Methylsulfonyl (SO₂CH₃) protons at δ 3.0–3.2 ppm (singlet) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <2 ppm error.
  • HPLC Purity: Use C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition: The boronic acid moiety reversibly binds serine residues in proteases (e.g., autotaxin inhibitors) .
  • Prodrug Design: Used in covalent conjugation with drugs (e.g., crizotinib) to enhance solubility or targeting .
  • Tubulin Polymerization Inhibition: Structural analogs (e.g., cis-stilbene derivatives) show IC₅₀ values ~20 µM .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence boronic acid reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Nature: The -SO₂CH₃ group reduces electron density on the aryl ring, slowing transmetallation in Suzuki reactions.
  • Mitigation Strategy: Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition .
  • Case Study: Under 200 mV electric potential, oxidative coupling yields increase from 62% to >80% due to enhanced boronate activation .

Q. How can contradictory data in biological assays (e.g., tubulin inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Analysis: Perform IC₅₀ comparisons across multiple cell lines (e.g., Jurkat, B-16) to distinguish off-target effects .
  • Mechanistic Validation:
    • Use fluorescence anisotropy to confirm direct tubulin binding.
    • Compare apoptosis markers (e.g., caspase-3 activation) between boronic acid derivatives and non-boronated analogs .

Q. What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Control: Maintain solutions at pH 7–8 to prevent boronate hydrolysis.
  • Co-solvents: Use 10–20% DMSO or ethanol to reduce water activity.
  • Lyophilization: Store as a lyophilized powder under inert gas (N₂/Ar) to minimize degradation .

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